

An In-depth Technical Guide to the Physical Properties of Quaternary Phosphonium Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltrioctylphosphonium bromide*

Cat. No.: *B1618194*

[Get Quote](#)

A focus on **Ethyltrioctylphosphonium Bromide** and its Analogue Ethyltriphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the physical properties of **ethyltrioctylphosphonium bromide** is limited. The U.S. Environmental Protection Agency lists its molecular formula as C₂₆H₅₆P·Br and molecular weight as 479.61 g/mol [1]. Due to the scarcity of further data, this guide will provide a comprehensive overview of the physical properties of a closely related and well-documented analogue, ethyltriphenylphosphonium bromide. This will be supplemented with general experimental protocols applicable to the characterization of such quaternary phosphonium salts.

Introduction to Quaternary Phosphonium Salts

Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. These salts have found wide applications as phase-transfer catalysts, intermediates in organic synthesis (such as in the Wittig reaction), and as components of ionic liquids[2][3][4]. Their physical properties, such as melting point, solubility, and thermal stability, are crucial for their application and are determined by the nature of the organic substituents (R) and the counter-ion (X⁻).

Physical Properties of Ethyltriphenylphosphonium Bromide

Ethyltriphenylphosphonium bromide (ETPB) is a white to off-white crystalline powder that is stable under normal conditions but may decompose when exposed to strong oxidizing agents[2][3][5]. It is also noted to be hygroscopic[5][6].

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of ethyltriphenylphosphonium bromide.

Physical Property	Value
Molecular Formula	C ₂₀ H ₂₀ BrP ^[7]
Molecular Weight	371.25 g/mol ^[7]
Melting Point	203-206 °C ^[8] , 209-211°C ^[2]
Boiling Point	Decomposes before boiling ^[2]
Density	1.38 g/cm ³ at 20°C ^[9]
Flash Point	260 °C ^[5]
Solubility in Water	Soluble ^{[6][10]}
Solubility in Organic Solvents	Soluble in polar organic solvents like ethanol, methanol, and acetonitrile ^[2]

Experimental Protocols for Determining Physical Properties

While specific experimental protocols for **ethyltrioctylphosphonium bromide** are not available, the following are general methodologies for determining the key physical properties of organic salts.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range[11][12].

Capillary Method:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end[13][14].
- Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath, and a thermometer[11][12].
- Heating: The sample is heated at a controlled rate[13]. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement[12].
- Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range[14].

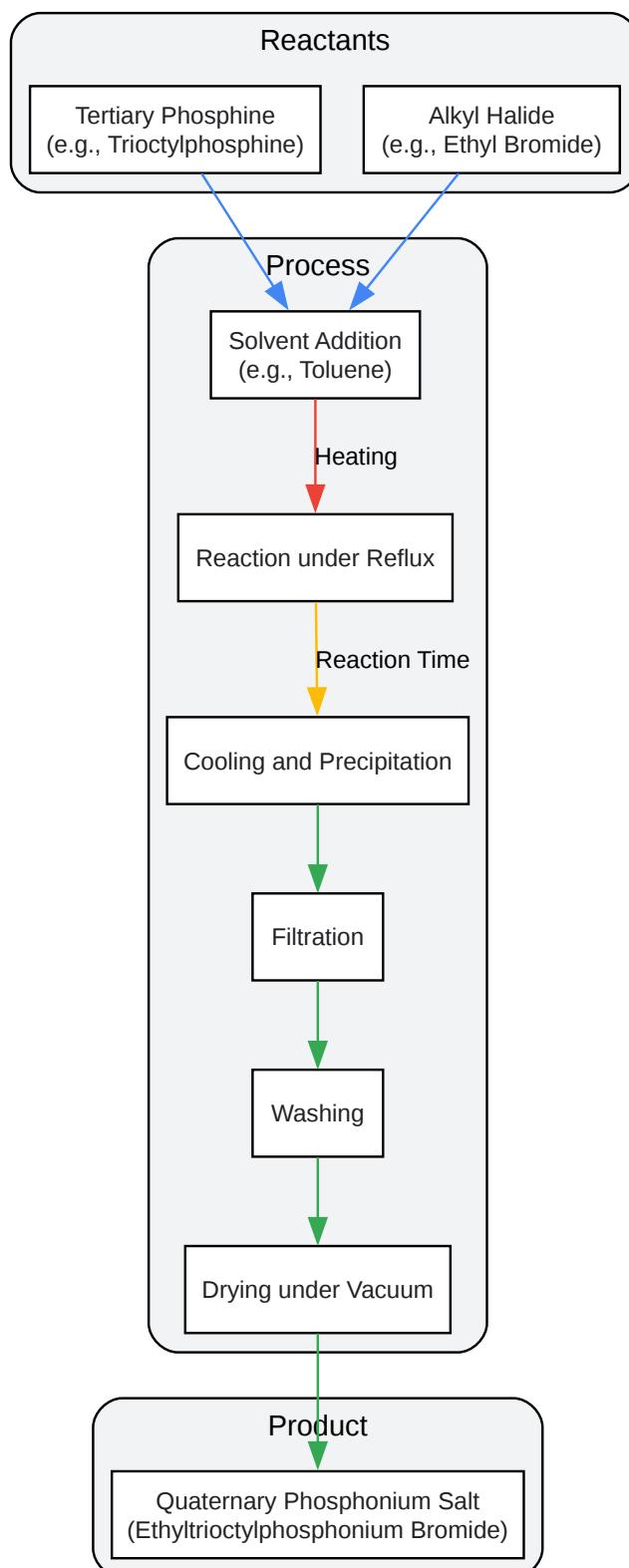
Solubility Determination

Solubility is a fundamental property that dictates the suitability of a solvent for a reaction or purification process.

Shake-Flask Method:

This is a widely used method for determining equilibrium solubility[15].

- Sample Preparation: An excess amount of the solid is added to a known volume of the solvent in a flask[16].
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[16][17].
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation[18].


- Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as spectroscopy, chromatography, or gravimetric analysis after solvent evaporation[16][17].

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the searched literature regarding signaling pathways or specific experimental workflows involving **ethyltriocetylphosphonium bromide**.

General Synthesis Workflow for Quaternary Phosphonium Salts

Quaternary phosphonium salts are typically synthesized via the alkylation of tertiary phosphines. The following diagram illustrates a general workflow for this type of synthesis.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for a quaternary phosphonium salt.

This generalized workflow is based on typical synthesis procedures for similar compounds, such as the reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene, followed by heating under reflux[19][20]. The product is then isolated through precipitation, filtration, washing, and drying[19][20].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. adpharmachem.com [adpharmachem.com]
- 3. thechemco.com [thechemco.com]
- 4. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. SEAVALOUR - Ethyl Tri Phenyl Phosphonium Bromide (ETPBr) [seavalour.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. westlab.com [westlab.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 19. Page loading... [guidechem.com]
- 20. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Quaternary Phosphonium Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618194#ethyltrioctylphosphonium-bromide-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com